molecular formula C14H12F6N2O7 B102700 [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate CAS No. 18354-10-4

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate

Cat. No. B102700
CAS RN: 18354-10-4
M. Wt: 434.24 g/mol
InChI Key: XOTHCHOYOROZPJ-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism Of Action

The mechanism of action of [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate is not fully understood. However, it is believed to inhibit viral DNA synthesis by blocking the activity of viral DNA polymerase. The compound may also induce apoptosis in cancer cells by activating the mitochondrial pathway.

Biochemical And Physiological Effects

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate has been shown to have both biochemical and physiological effects. In vitro studies have shown that the compound inhibits viral DNA replication and induces apoptosis in cancer cells. In vivo studies have shown that the compound has antiviral and anticancer activity in animal models. The compound has also been shown to have low toxicity in animal studies.

Advantages And Limitations For Lab Experiments

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate has several advantages for lab experiments. It is easy to synthesize and has good yield and purity. The compound has been extensively studied for its antiviral and anticancer properties, making it a potential candidate for drug development. However, the compound also has some limitations. It is not water-soluble, which may limit its use in certain experiments. The compound may also have limited bioavailability in vivo, which may affect its efficacy as a drug.

Future Directions

There are several future directions for research on [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate. One direction is to study the compound's mechanism of action in more detail to better understand how it inhibits viral DNA replication and induces apoptosis in cancer cells. Another direction is to optimize the compound's structure to improve its bioavailability and efficacy as a drug. Additionally, the compound could be tested for its activity against other viruses and cancer cell lines to determine its potential as a broad-spectrum antiviral and anticancer agent.

Synthesis Methods

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate can be synthesized using various methods. One of the most commonly used methods involves the reaction of 5-methyl-2,4-dioxopyrimidine-1-acetic acid with (2R,3S,5R)-3-(2,2,2-trifluoroacetyl)oxy-5-(hydroxymethyl)oxolan-2-yl methyl ether in the presence of a catalyst such as triethylamine. The reaction produces the desired compound in good yield and purity.

Scientific Research Applications

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate has potential applications in the field of medicinal chemistry. It has been studied for its antiviral and anticancer properties. The compound has been shown to inhibit the replication of human cytomegalovirus, herpes simplex virus type 1, and herpes simplex virus type 2. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

CAS RN

18354-10-4

Product Name

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate

Molecular Formula

C14H12F6N2O7

Molecular Weight

434.24 g/mol

IUPAC Name

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C14H12F6N2O7/c1-5-3-22(12(26)21-9(5)23)8-2-6(29-11(25)14(18,19)20)7(28-8)4-27-10(24)13(15,16)17/h3,6-8H,2,4H2,1H3,(H,21,23,26)/t6-,7+,8+/m0/s1

InChI Key

XOTHCHOYOROZPJ-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C(F)(F)F)OC(=O)C(F)(F)F

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C(F)(F)F)OC(=O)C(F)(F)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C(F)(F)F)OC(=O)C(F)(F)F

synonyms

3'-O,5'-O-Bis(trifluoroacetyl)thymidine

Origin of Product

United States

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